Potent LXRβ Inverse Agonism (IC50 = 43 nM) vs. Inactive or Weak Racemic Analogs
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one demonstrates potent inverse agonist activity at the human Liver X Receptor Beta (LXRβ) with an IC50 value of 43 nM in a cellular luciferase reporter assay [1]. This is in stark contrast to racemic spirocyclic lactone analogs evaluated under similar conditions, which exhibit negligible activity (IC50 > 100 μM) [2].
| Evidence Dimension | Inverse agonist activity at human LXRβ |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Racemic spirocyclic lactone analog (structure not fully disclosed) – IC50 > 100 μM |
| Quantified Difference | > 2,300-fold higher potency for the (S)-enantiomer |
| Conditions | HEK293 cells expressing human LXRβ, Dual-Glo luciferase assay after 24 h incubation |
Why This Matters
For researchers targeting LXRβ for metabolic or oncological disorders, this compound provides a validated, potent chemical probe, whereas racemic or achiral alternatives are essentially inactive and would confound biological studies.
- [1] BindingDB. (2021). BDBM50465712 (CHEMBL4284414). Activity data for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. View Source
- [2] PMC. (2018). Table 1: SAR at position X1. ChemMedChem. 13(9): 894–901. View Source
